

Application Note: Chromatographic Separation of Regadenoson and Its Impurities

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Compound of Interest

Compound Name: 1-epi-Regadenoson hydrazone

Cat. No.: B12399335

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Introduction

Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging (MPI).[1][2][3] It induces coronary vasodilation, mimicking the effects of exercise.[1][4] The purity of regadenoson is critical for its safety and efficacy, necessitating robust analytical methods to identify and quantify any process-related and degradation impurities. This document provides a detailed protocol for the chromatographic separation of regadenoson from its potential impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), in accordance with ICH guidelines.[4] [5]

Impurities in regadenoson can originate from the manufacturing process or degradation of the drug substance over time.[6] Common impurities may include starting materials, by-products, and degradation products formed under stress conditions such as hydrolysis, oxidation, and photolysis.[4][7] Forced degradation studies are crucial to identify these potential degradation products and to develop stability-indicating analytical methods.[7]

Experimental Protocols

This section details the methodologies for the RP-HPLC analysis of regadenoson and its impurities. Two distinct methods are presented below, derived from validated procedures.

Method 1: Gradient RP-HPLC for Comprehensive Impurity Profiling



This method is designed to separate a broad range of potential impurities of regadenoson.

- Sample Preparation:
 - Prepare a diluent solution of Dimethyl Sulfoxide (DMSO).
 - Accurately weigh and dissolve the regadenoson sample in the diluent to achieve a final concentration of approximately 0.4 mg/mL.
 - For the control solution, dilute the sample solution with water to a concentration of 0.004 mg/mL.
- Chromatographic Conditions:
 - Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 μm particle size (or equivalent)[4]
 - Mobile Phase A: 1.0 mL of Methane Sulfonic acid in 1000 mL of water[4]
 - Mobile Phase B: Acetonitrile
 - o Gradient Program:

Time (min)	% Mobile Phase B
0	10
10	20
30	45
45	60
50	10

| 55 | 10 |

Flow Rate: 0.8 mL/min[4]

Column Temperature: 30°C[4]



Detection Wavelength: 272 nm[4]

Injection Volume: 5 μL[4]

Run Time: 55 minutes[4]

Method 2: Isocratic RP-HPLC for 2-Chloroadenosine Impurity

This method is specifically tailored for the separation and quantification of the process-related impurity, 2-chloroadenosine.[5]

- Sample Preparation:
 - Prepare the mobile phase as described below to be used as the diluent.
 - Prepare a standard solution of 2-chloroadenosine in the diluent.
 - Prepare the regadenoson sample solution in the diluent.
- Chromatographic Conditions:
 - Column: Symmetry C18-3v, 250 x 4.6 mm, 5 μm particle size[5][8]
 - Mobile Phase: A 1:1 (v/v) mixture of acetonitrile and methanol, with the pH adjusted to 3.2 using 10% v/v orthophosphoric acid.[5][8]
 - Flow Rate: 1.0 mL/min[5][8]
 - Column Temperature: Ambient[5][8]
 - Detection Wavelength: 205 nm[5][8]
 - Injection Volume: Not specified, typically 10-20 μL.

Data Presentation

The following tables summarize the quantitative data from the validation of the gradient RP-HPLC method for regadenoson and its impurities.



Table 1: Chromatographic Parameters and System Suitability

Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2.0	Complies
Theoretical Plates	≥ 2000	Complies
Retention Time (Regadenoson)	Approx. 17.1 min	17.1 min[4]
Resolution between peaks	≥ 1.5	> 1.5[9]

Table 2: Method Validation Summary

Validation Parameter	Result
Linearity (Correlation Coefficient, r²)	0.9995[4]
Accuracy (% Recovery)	102.8 - 111.1%[4]
Precision (%RSD)	0.24 - 1.18%[4]
Limit of Detection (LOD)	3.3 - 4.8 ng/mL[4]
Limit of Quantification (LOQ)	10.7 - 14.1 ng/mL[4]
Robustness	Within acceptable limits[4]

Table 3: List of Known Regadenoson Impurities



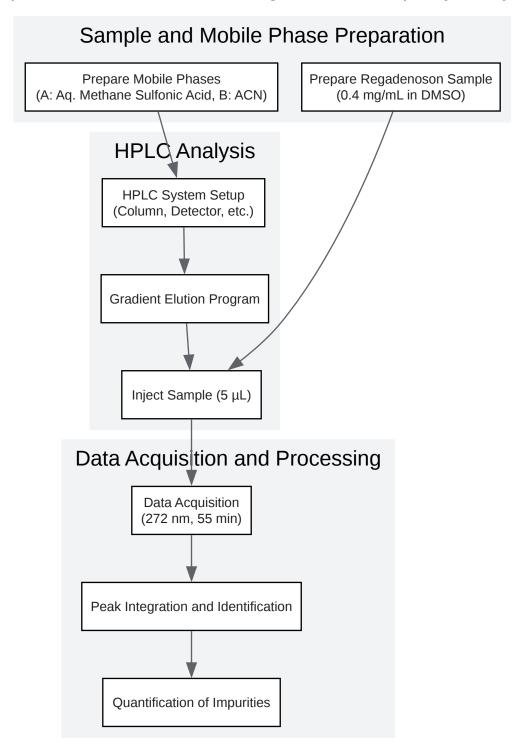
Impurity Name	Source
Deribose	Synthesis By-product/Degradation[4]
Dimethyl Amine	Synthesis By-product[4]
Regadenoson Acid	Degradation[4]
Ethyl Amine Analogue	Synthesis By-product[4]
EAC (Ethyl 1-(6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxylate)	Synthesis By-product[4]
EAS (1-(6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)-N-ethyl-1H-pyrazole-4-carboxamide)	Synthesis By-product[4]
2-Chloroadenosine	Process-Related Impurity[5][10]
Regadenoson Impurity 4	Process-Related Impurity[1]
1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2- yl)-1H-pyrazole-4-carboxylic acid	Process-Related Impurity[1]
1-(6-Amino-9H-purin-2-yl)-N-methyl-1H- pyrazole-4-carboxamide	Process-Related Impurity[1]
2-(1H-Pyrazol-1-yl)adenosine	Process-Related Impurity[1]
2-Hydrazino Adenosine	Process-Related Impurity[1]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the chromatographic analysis of regadenoson.



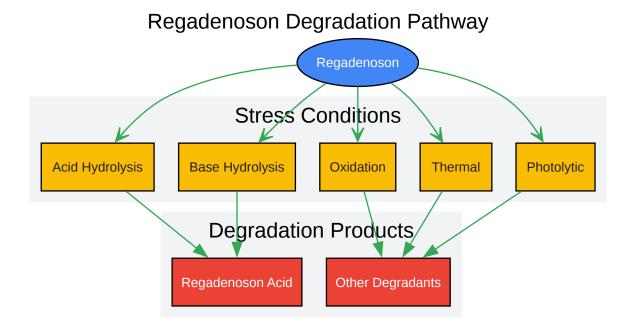
Experimental Workflow for Regadenoson Impurity Analysis



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Caption: Workflow for Regadenoson Impurity Analysis.





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Caption: Regadenoson Forced Degradation Pathways.

Conclusion

The described RP-HPLC methods are demonstrated to be specific, precise, accurate, and robust for the separation and quantification of regadenoson and its related impurities.[4] The gradient method is particularly suitable for a comprehensive analysis of process-related and degradation impurities, making it a valuable tool for quality control and stability studies of regadenoson in both bulk drug and pharmaceutical dosage forms. The provided protocols and data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

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